molecular formula C11H10N2O B11723295 5-(p-Tolyl)pyrimidin-2-ol CAS No. 27956-36-1

5-(p-Tolyl)pyrimidin-2-ol

Cat. No.: B11723295
CAS No.: 27956-36-1
M. Wt: 186.21 g/mol
InChI Key: FMONARIKHZLWQT-UHFFFAOYSA-N
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Description

5-(p-Tolyl)pyrimidin-2-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the ring. This particular compound features a pyrimidine ring substituted with a p-tolyl group at position 5 and a hydroxyl group at position 2. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)pyrimidin-2-ol typically involves the reaction of 2-aminopyrimidine with p-tolualdehyde under specific conditions. One common method includes the use of ethanol as a solvent and a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of p-tolylpyrimidin-2-one.

    Reduction: Formation of p-tolylpyrimidin-2-amine.

    Substitution: Formation of various substituted derivatives, such as nitro, bromo, and sulfonyl compounds.

Scientific Research Applications

5-(p-Tolyl)pyrimidin-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cellular signaling pathways, leading to altered cell function and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(p-Tolyl)pyrimidin-2-ol is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of new molecules with tailored biological activities and chemical reactivity.

Properties

CAS No.

27956-36-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(4-methylphenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)

InChI Key

FMONARIKHZLWQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=O)N=C2

Origin of Product

United States

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